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Compound of Interest

N-(4-Amino-2-methylphenyl)-4-
Compound Name: )
(tert-butyl)benzamide
CAS No.: 861439-95-4
Cat. No.: B3159396
. J

Introduction & Scientific Rationale

Bruton's tyrosine kinase (BTK) is an essential non-receptor kinase in the B-cell antigen
receptor (BCR) signaling pathway, making it a highly validated target for B-cell malignancies
and autoimmune disorders [[1]](). While first-generation inhibitors like ibrutinib have shown
clinical success, they often suffer from off-target toxicities due to cross-reactivity with kinases
sharing homologous active-site cysteines (e.g., EGFR, JAK3, BMX) [[2]]().

CHMFL-BTK-01 (Compound 9) was rationally designed as a highly potent (IC50 = 7 nM) and
exquisitely selective irreversible BTK inhibitor 2. It achieves this by covalently targeting the
Cys481 residue via a Michael acceptor warhead while utilizing a highly specific morpholine-
substituted pharmacophore to optimize hinge-binding geometry, completely abolishing off-
target activity against BMX, JAK3, and EGFR [[2]](). The development of such irreversible
inhibitors targeting Cys481 has become a major strategy in treating hematological
malignancies and autoimmune conditions 3.

Structural Note on the Starting Material: The clinically evaluated CHMFL-BTK-01 utilizes a 3-
amino-2-methylphenyl linkage to the central pyridinone core 2. The protocol provided herein is
adapted specifically for the precursor N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide.
This targeted synthesis yields the para-substituted positional isomer of CHMFL-BTK-01, a
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highly relevant analog for comparative Structure-Activity Relationship (SAR) studies and steric
tolerance profiling within the BTK ATP-binding pocket [[4]]().
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Figure 2: BCR signaling pathway and BTK inhibition.

Synthetic Strategy & Causality

The synthesis relies on a convergent approach utilizing robust palladium-catalyzed cross-
coupling methodologies.

» Sandmeyer Bromination: To enable C-C bond formation, the unreactive amine of the starting
material is converted to an aryl bromide.

e Suzuki-Miyaura Coupling: This step builds the core scaffold by coupling the aryl bromide with
1-methyl-5-nitro-6-oxo-1,6-dihydropyridin-3-ylboronic acid.

e Buchwald-Hartwig Amination: Following nitro reduction, the right-hand morpholine-bearing
fragment is attached. Causality of Catalyst Choice: We employ Pdz(dba)s with the Xantphos
ligand. The large bite angle (~111°) of Xantphos accelerates the reductive elimination step—
typically the rate-limiting step in C-N bond formation—thereby minimizing competing
hydrodehalogenation of the aryl bromide substrate.

o Chemoselective Nitro Reduction: Iron powder and ammonium chloride (Fe/NH4Cl) are
utilized instead of Pd/C-catalyzed hydrogenation to prevent any risk of dehalogenation prior
to coupling, and to provide a mild, highly chemoselective reduction.

o Warhead Installation: Acryloyl chloride is added at strict sub-zero temperatures (-10 °C) to
prevent over-acylation and suppress spontaneous Michael addition of the newly formed
amine to the acrylamide product.
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N-(4-Amino-2-methylphenyl)-

4-(tert-butyl)benzamide

Step 1: Sandmeyer Bromination
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Figure 1: Synthetic workflow for CHMFL-BTK-01 derivative.
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Quantitative Data & Reaction Parameters
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Step-by-Step Experimental Protocols
Step 1: Preparation of N-(4-Bromo-2-methylphenyl)-4-
(tert-butyl)benzamide
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e Suspend N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide (1.0 eq) in a 48% aqueous
HBr solution (10 volumes) and cool to 0 °C.

e Add a solution of NaNO:2 (1.2 eq) in water dropwise, maintaining the internal temperature
below 5 °C. Stir for 30 minutes to form the diazonium salt.

 In a separate flask, dissolve CuBr (1.5 eq) in 48% HBr and heat to 60 °C.

o Transfer the cold diazonium solution dropwise into the hot CuBr solution. Stir at 60 °C for 1.5
hours.

« Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer
with brine, dry over anhydrous Na=SOa4, and concentrate. Purify via silica gel
chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

 In a Schlenk flask, combine the aryl bromide from Step 1 (1.0 eq), 1-methyl-5-nitro-6-oxo-
1,6-dihydropyridin-3-ylboronic acid (1.2 eq), and K2COs (3.0 eq).

Add a degassed solvent mixture of 1,4-Dioxane/Hz20 (4:1 v/v).

Add Pd(dppf)Clz (0.05 eq) under an argon atmosphere.

Heat the reaction mixture to 90 °C for 12 hours.

Cool, filter through a thin pad of Celite, concentrate the filtrate, and purify via recrystallization
from hot ethanol to yield the nitro-pyridinone intermediate.

Step 3 & 5: General Procedure for Nitro Reduction

¢ Dissolve the nitro-aromatic intermediate (1.0 eq) in an EtOH/H20 mixture (4:1 v/v).
e Add iron powder (5.0 eq) and solid NH4ClI (5.0 eq).

o Reflux the suspension vigorously at 80 °C for 2 hours.
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Cool the mixture to room temperature and filter through a pad of Celite, washing thoroughly
with EtOAc.

Wash the combined organic filtrate with saturated NaHCOs, dry over MgSOa, and
concentrate in vacuo to afford the corresponding amine.

Step 4: Buchwald-Hartwig Amination

To an oven-dried vial, add the amino-pyridinone intermediate from Step 3 (1.0 eq), (4-bromo-
2-nitrophenyl)(morpholino)methanone (1.1 eq), Cs2COs (2.5 eq), Pdz(dba)s (0.05 eq), and
Xantphos (0.1 eq).

Evacuate and backfill the vial with argon three times.

Add anhydrous, degassed toluene (or 1,4-dioxane).

Seal the vial and stir at 100 °C for 16 hours.

Dilute with DCM, wash with water, dry the organics, and purify via flash chromatography
(DCM/MeOH gradient) to isolate the coupled diaryl amine.

Step 6: Warhead Installation (Acryloylation)

Dissolve the final aniline precursor (generated after Step 5) (1.0 eq) in anhydrous DCM and
add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

Cool the solution strictly to -10 °C using an ice/salt bath.

Add acryloyl chloride (1.05 eq) dropwise over 15 minutes.

Stir at -10 °C to 0 °C for 1 houir.

Quench with saturated agueous NaHCOs. Extract with DCM, dry, and concentrate.

Purify the crude product via Preparative HPLC (C18 column, MeCN/H20 with 0.1% TFA) to
yield the highly pure CHMFL-BTK-01 positional isomer.

Quality Control & Self-Validating Systems

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3159396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

To ensure a self-validating protocol, each intermediate must be rigorously characterized to
prevent the propagation of synthetic errors:

e Halogen Confirmation (Step 1): The conversion of the amine to the bromide must be
monitored by LC-MS. The analytical hallmark is the appearance of the characteristic isotopic
[M]* and [M+2]* doublet of the bromine atom in a 1:1 ratio.

o C-N Bond Verification (Step 4): The disappearance of the aryl bromide must be confirmed via
TLC. The formation of the secondary diaryl amine is validated by the shift in the N-H stretch
in FTIR (~3300 cm~1) and the appearance of the morpholine aliphatic protons in *H-NMR (&
3.6-3.8 ppm).

o Warhead Integrity (Step 6): The final product must exhibit the distinct vinylic protons of the
acrylamide moiety in *H-NMR (multiplets between 6 5.7 and 6.5 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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from-n-4-amino-2-methylphenyl-4-tert-butyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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